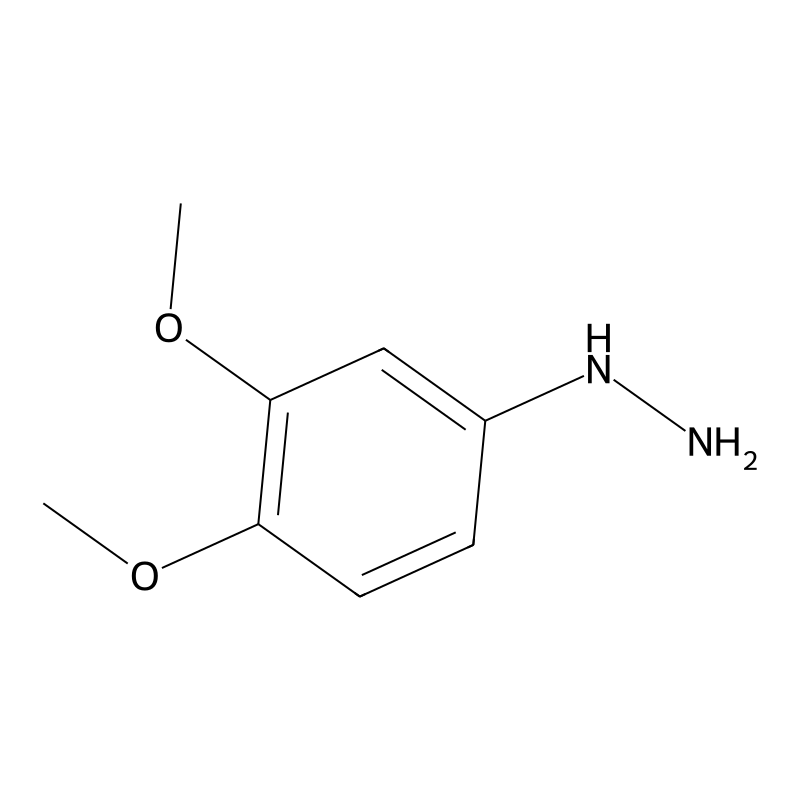

(3,4-Dimethoxyphenyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

- Some research explores DMPH as a building block for synthesizing other organic compounds. For instance, a study describes its use in the production of 2-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester []. This specific application involves reacting DMPH with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate [].

Limited Availability of Information:

- It's important to note that readily available scientific literature on the specific research applications of DMPH is scarce. Further exploration through scientific databases might be necessary to uncover its potential uses in other areas.

Future Research Potential:

- The presence of the methoxy groups (CH3O) on the phenyl ring and the hydrazine functional group (NN) suggests interesting possibilities for DMPH's involvement in reactions or processes relevant to medicinal chemistry or material science. However, more research is required to validate these possibilities.

(3,4-Dimethoxyphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that has two methoxy substituents at the 3 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 180.2 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the methoxy groups, which can influence both reactivity and biological activity.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Cyclization Reactions: The compound can undergo cyclization to form pyrazoles when reacted with α-iodoacetophenones under acidic conditions .

- Reduction Reactions: It can be reduced to form amines or other derivatives depending on the reducing agent used.

Research indicates that (3,4-Dimethoxyphenyl)hydrazine exhibits various biological activities:

- Antioxidant Properties: The methoxy groups are known to enhance antioxidant activity, which may contribute to protective effects against oxidative stress.

- Antimicrobial Activity: Some studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

- Cytotoxicity: Certain derivatives have been evaluated for cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Several methods exist for synthesizing (3,4-Dimethoxyphenyl)hydrazine:

- From Dimethoxybenzaldehyde: A common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to yield (3,4-Dimethoxyphenyl)hydrazine.

- Using 3,4-Dimethoxyaniline: Diazotization followed by reduction can also be employed, starting from 3,4-dimethoxyaniline using sodium metabisulfite as a reducing agent at controlled temperatures .

(3,4-Dimethoxyphenyl)hydrazine has several applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Research Tool: The compound is used in studies related to hydrazine derivatives and their biological effects.

- Organic Synthesis: It is utilized in the synthesis of more complex organic molecules through various coupling reactions.

Interaction studies involving (3,4-Dimethoxyphenyl)hydrazine focus on its reactivity with other chemical entities. For instance:

- Reactivity with Carbonyls: The compound shows a propensity to react with aldehydes and ketones to form stable hydrazones.

- Complex Formation: It can form complexes with transition metals, which may alter its reactivity and biological activity.

Several compounds share structural similarities with (3,4-Dimethoxyphenyl)hydrazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylphenylhydrazine | Contains a methyl group instead of methoxy | Different biological activity profile |

| 4-Methoxyphenylhydrazine | One methoxy group at the para position | Varying reactivity compared to dimethoxy derivative |

| 3,5-Dimethoxyphenylhydrazine | Additional methoxy group at the 5 position | Potentially different pharmacological properties |

| Phenylhydrazine | Lacks methoxy groups | More basic reactivity without steric hindrance |

The presence of two methoxy groups in (3,4-Dimethoxyphenyl)hydrazine enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds.

The systematic naming of (3,4-dimethoxyphenyl)hydrazine adheres to IUPAC guidelines, where the parent structure is phenylhydrazine (C₆H₅NHNH₂). The substituents—two methoxy groups (–OCH₃)—are positioned at the 3- and 4-positions of the phenyl ring relative to the hydrazine attachment point. This configuration is reflected in the IUPAC name: (3,4-dimethoxyphenyl)hydrazine.

The molecular formula is C₈H₁₂N₂O₂, derived from the phenylhydrazine backbone (C₆H₈N₂) and two methoxy groups (each contributing –OCH₃). Alternative nomenclatures include 3,4-dimethoxy phenylhydrazine and hydrazine, (3,4-dimethoxyphenyl)-, though the IUPAC name remains the most unambiguous descriptor.

Molecular Geometry and Conformational Analysis

The molecular geometry of (3,4-dimethoxyphenyl)hydrazine is characterized by a planar aromatic ring with para-directed methoxy groups. The hydrazine moiety (–NHNH₂) is attached to the phenyl ring at the 1-position, with the methoxy groups occupying the 3- and 4-positions. This arrangement minimizes steric hindrance and maximizes resonance stabilization.

Key Geometric Features:

- Aromatic Ring Planarity: The phenyl ring maintains a planar structure due to conjugation between the π-electrons and lone pairs from the methoxy groups.

- Hydrazine Group Orientation: The hydrazine group adopts a staggered conformation to minimize repulsion between the lone pairs on adjacent nitrogen atoms.

- Methoxy Group Alignment: The methoxy groups are coplanar with the aromatic ring, enabling resonance donation to the ring system.

Substituent Effects on Aromatic Ring Electronic Configuration

The methoxy groups exert a strong electron-donating resonance effect (+M) and a weak electron-withdrawing inductive effect (−I), as summarized in Table 1. This dual influence governs the electronic configuration of the aromatic ring.

| Effect | Mechanism | Impact on Reactivity |

|---|---|---|

| +M (Resonance) | Delocalization of oxygen’s lone pairs into the aromatic π-system | Activates ring toward electrophilic substitution |

| −I (Inductive) | Withdrawal of electron density via σ-bonds from the oxygen’s electronegativity | Moderates ring activation |

Table 1: Substituent effects of methoxy groups on aromatic ring reactivity.

Electronic Consequences:

- Electrophilic Substitution: The methoxy groups direct incoming electrophiles to ortho and para positions relative to the substituent.

- Ring Electron Density: The combined +M and −I effects create a net electron-rich ring, facilitating reactions with electrophiles like nitronium ions or halogens.

Diazotization-Reduction Pathways from Aromatic Amines

The synthesis of (3,4-dimethoxyphenyl)hydrazine follows the classical Fischer phenylhydrazine synthesis methodology, which has been extensively utilized for preparing arylhydrazines from aromatic amines [1] [2]. This well-established approach represents the general method for preparing arylhydrazines from both small scale to industrial scale operations [2].

The diazotization-reduction pathway involves a three-step process beginning with the conversion of 3,4-dimethoxyaniline to the corresponding diazonium salt. The diazotization reaction is typically conducted under carefully controlled acidic conditions using sodium nitrite as the nitrosating agent [3] [4]. The reaction proceeds through the formation of nitrous acid in situ, which then reacts with the primary aromatic amine to form the diazonium salt intermediate.

Temperature control during diazotization is critical for optimal yield and selectivity. The most suitable temperature range for diazotization reactions is typically 0°C to 5°C [5]. Operating at these low temperatures allows for better control of the reaction rate, minimization of side reactions, prevention of decomposition, and improved safety [5]. The pH of the reaction medium significantly influences the rate of diazotization and the selectivity of the reaction, with acidic conditions generally favored for maintaining the stability of the diazonium salt [6].

| Parameter | Optimal Range | Comments |

|---|---|---|

| Temperature | 0-5°C | Minimizes decomposition and side reactions [5] |

| pH | 1-2 | Maintains diazonium salt stability [6] |

| Reaction Time | 20-30 minutes | Allows complete diazotization [7] |

| Amine:NaNO₂ Ratio | 1:1.2 | Slight excess ensures complete conversion [7] |

The second step involves the reduction of the diazonium salt to form the corresponding phenylhydrazine sulfonate intermediate. This reduction is typically accomplished using sodium sulfite or sodium metabisulfite as the reducing agent [1] [8]. The reduction mechanism involves the attack of the sulfite ion on the diazonium nitrogen, leading to the formation of a phenylhydrazine-sulfonic acid derivative.

The final step comprises acid hydrolysis of the phenylhydrazine sulfonate to liberate the free phenylhydrazine. This hydrolysis is performed using hydrochloric acid under controlled conditions to ensure complete conversion while minimizing decomposition of the product [2] [9].

Optimization of Sodium Pyrosulfite-Mediated Reduction

Sodium pyrosulfite (sodium metabisulfite) has emerged as a particularly effective reducing agent for the conversion of diazonium salts to phenylhydrazine derivatives [10] [7] [11]. The compound, with the chemical formula Na₂S₂O₅, serves as a convenient solid replacement for gaseous sulfur dioxide in reduction reactions [12].

The mechanism of sodium pyrosulfite-mediated reduction involves the release of sulfur dioxide when the compound is dissolved in water or treated with acids [13]. The reaction proceeds according to the following decomposition:

Na₂S₂O₅ → Na₂SO₃ + SO₂

The sulfur dioxide generated in situ acts as the actual reducing agent, attacking the diazonium nitrogen to form the phenylhydrazine sulfonate intermediate [13] [14]. According to proposed mechanisms, the reduction may involve single electron transfer processes, where the diazonium salt undergoes electron transfer to generate reactive intermediates that subsequently capture sulfur dioxide [14].

Optimization studies have revealed several critical parameters for maximizing the efficiency of sodium pyrosulfite-mediated reduction:

pH Control: The optimal pH range for the reduction reaction is typically 7-9 [7] [15]. While lower pH values can enhance the reduction efficiency, excessively acidic conditions cause sodium pyrosulfite to decompose rapidly and generate excessive SO₂, which can lead to safety concerns and increased material consumption [15].

Temperature Control: The reduction reaction is typically conducted at temperatures between 10-35°C [7]. This temperature range provides sufficient reaction rate while preventing excessive decomposition of the reducing agent. Higher temperatures can lead to increased side reactions and reduced selectivity.

Stoichiometry: The weight ratio of diazonium salt to sodium pyrosulfite typically ranges from 1:3.5 to 1:4 in practical operations [15]. This excess over the theoretical stoichiometric requirement (1:2.74) accounts for the lower purity of industrial sodium pyrosulfite and ensures complete reduction of the diazonium salt [15].

| Optimization Parameter | Optimal Value | Effect |

|---|---|---|

| pH | 7-9 | Balances reduction efficiency with reagent stability [7] [15] |

| Temperature | 10-35°C | Maintains reaction rate while preventing decomposition [7] |

| Na₂S₂O₅:Diazonium Ratio | 3.5-4:1 | Ensures complete reduction accounting for reagent purity [15] |

| Reaction Time | 30 minutes | Allows complete conversion without excessive decomposition [7] |

Reaction Time: The reduction reaction typically requires 30 minutes to reach completion [7]. This relatively short reaction time represents a significant advantage over traditional reduction methods, which may require several hours. The rapid reaction kinetics contribute to higher product purity and reduced formation of side products.

Purification Techniques for Hydrazine Derivatives

The purification of (3,4-dimethoxyphenyl)hydrazine and related hydrazine derivatives requires specialized techniques due to their chemical instability and tendency toward oxidation [16] [17]. The purification process typically involves multiple steps to achieve the high purity levels required for pharmaceutical and research applications.

Crystallization and Recrystallization: The primary purification method for phenylhydrazine derivatives involves crystallization from appropriate solvent systems [18]. The selection of crystallization solvents is critical for achieving high purity while maintaining acceptable yields. Common solvents used include water, ethanol, and mixtures thereof, with the choice depending on the specific substitution pattern and the desired salt form [19] [18].

For (3,4-dimethoxyphenyl)hydrazine hydrochloride, recrystallization from aqueous ethanol has been reported to provide products with purity exceeding 98% [7]. The crystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystal formation. The temperature control during crystallization is essential for obtaining well-formed crystals with minimal impurity incorporation.

pH Adjustment and Salt Formation: The formation of stable salt forms, particularly hydrochloride salts, represents an important purification strategy for phenylhydrazine derivatives [19] [18]. The salt formation process involves treating the free base with hydrochloric acid under controlled conditions to ensure complete conversion while preventing over-acidification that could lead to decomposition.

The pH adjustment process typically involves:

- Dissolution of the crude hydrazine in water at elevated temperature (60°C)

- Gradual addition of hydrochloric acid to achieve the desired pH

- Controlled cooling to induce crystallization of the hydrochloride salt

- Filtration and washing to remove residual impurities

Extraction and Liquid-Liquid Separation: Advanced purification techniques may involve extraction processes using organic solvents [20]. The extraction method takes advantage of the different solubility characteristics of the desired product and impurities in various solvent systems. For phenylhydrazine derivatives, extraction with solvents such as xylene or toluene can be employed, followed by re-extraction into aqueous acidic solutions [20].

Ion Exchange and Adsorption Methods: For applications requiring extremely high purity, ion exchange resins and activated carbon treatment may be employed [16] [17]. Ion exchange resins can selectively remove ionic impurities, while activated carbon treatment helps eliminate organic impurities and colored substances that may have formed during the synthesis process.

| Purification Method | Typical Purity Achieved | Applications |

|---|---|---|

| Recrystallization | 95-98% | General synthetic applications [7] |

| Salt Formation | 98-99% | Pharmaceutical intermediates [19] |

| Extraction/Re-extraction | 97-99% | Industrial scale purification [20] |

| Ion Exchange Treatment | >99% | High-purity analytical standards [16] |

Quality Control and Analytical Methods: The purification process requires rigorous analytical monitoring to ensure product quality. High-performance liquid chromatography (HPLC) is commonly employed to assess purity levels and identify residual impurities [7] [19]. The HPLC analysis typically utilizes reversed-phase columns with appropriate mobile phase compositions to achieve adequate separation of the target compound from potential impurities.

Melting point determination serves as a simple but effective quality control measure, with pure (3,4-dimethoxyphenyl)hydrazine hydrochloride typically exhibiting a melting point of 157-159°C with decomposition [21]. Deviations from the expected melting point range can indicate the presence of impurities or degradation products.

Storage and Stability Considerations: The purified (3,4-dimethoxyphenyl)hydrazine derivatives require careful storage conditions to maintain their purity and prevent degradation [22]. The compounds should be stored under inert atmosphere conditions, typically under nitrogen or argon, and at reduced temperatures (2-8°C) to minimize oxidation and decomposition [23].